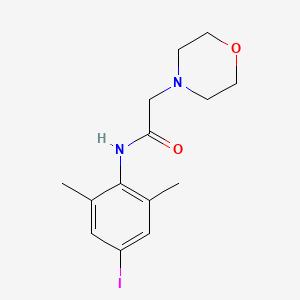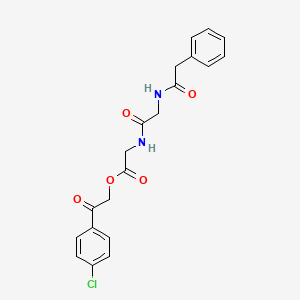
N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide
Vue d'ensemble
Description
N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide, also known as IDMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IDMA is a synthetic compound that belongs to the class of acetamides and is known for its unique chemical structure. In
Applications De Recherche Scientifique
N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the field of cancer treatment. Studies have shown that N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of tubulin, a protein involved in cell division. This inhibition leads to the disruption of microtubule formation, which is essential for cell division. N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In animal models of Alzheimer's disease, N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has been shown to have neuroprotective effects and can improve cognitive function. N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has potent anti-tumor activity, making it a useful tool for studying cancer biology. However, N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects are not well characterized.
Orientations Futures
There are several future directions for research on N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide. One area of research is in the development of N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide analogs with improved potency and selectivity. Another area of research is in the identification of the molecular targets of N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide. Understanding the molecular targets of N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide will provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to characterize the toxicity and safety profile of N-(4-iodo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide.
Propriétés
IUPAC Name |
N-(4-iodo-2,6-dimethylphenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O2/c1-10-7-12(15)8-11(2)14(10)16-13(18)9-17-3-5-19-6-4-17/h7-8H,3-6,9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYYYWKRQLKCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CN2CCOCC2)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4716490.png)
![butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4716496.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716504.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4716507.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4716512.png)
![1-(4-chlorophenyl)-8-methoxy-N,N-dimethyldibenzo[b,d]furan-3-amine](/img/structure/B4716520.png)

![ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4716528.png)
![1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716538.png)
![5-bromo-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4716540.png)
![9-ethyl-3-{[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4716554.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4716556.png)
![ethyl 4-({[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4716567.png)
amino]benzoic acid](/img/structure/B4716570.png)